molecular formula C8H6ClIO B3016711 (4-Iodophenyl)acetyl choride CAS No. 37051-38-0

(4-Iodophenyl)acetyl choride

Cat. No.: B3016711
CAS No.: 37051-38-0
M. Wt: 280.49
InChI Key: FMPZAAJFLNAMAC-UHFFFAOYSA-N
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Description

(4-Iodophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an acetyl chloride group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Iodophenyl)acetyl chloride can be synthesized from 4-iodophenylacetic acid. One common method involves the reaction of 4-iodophenylacetic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere, such as argon, and involves heating the mixture to around 80°C for approximately 2 hours .

Industrial Production Methods: In an industrial setting, the production of (4-iodophenyl)acetyl chloride may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Iodophenyl)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-iodophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

    Phenylacetyl Chloride: Lacks the iodine substitution on the phenyl ring.

    (4-Bromophenyl)acetyl Chloride: Similar structure but with a bromine atom instead of iodine.

    (4-Chlorophenyl)acetyl Chloride: Contains a chlorine atom at the para position instead of iodine.

Uniqueness: (4-Iodophenyl)acetyl chloride is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine substitution can also affect the physical properties and biological activity of the resulting compounds .

Properties

IUPAC Name

2-(4-iodophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPZAAJFLNAMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thionyl chloride (39.53) and DMF (2 drops) were added to a solution of 4-iodophenylacetic acid (26.2 g), in dichloromethane (150 ml). The reaction mixture was stirred at ambient temperature for 18 hours and the solvent removed by evaporation to give 4-iodophenylacetyl chloride as an oil (23 g) which was purified by vacuum distillation; b.p. 118-119° C. (0.35 mmMg)
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Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to 4-iodophenylacetic acid (11) (prepared by the process described in Chen, Q.-H. et al., Bioorg. Med. Chem. 14, 7898-7909 (2006)) (1.06 g, 4.05 mmol) was added thionyl chloride (5.00 mL, 68.6 mmol) and heated to reflux (100° C.) for 1.5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure to give 4-iodophenylacetyl chloride (12) as a brown oily crude product, which was used in the next reaction without further purification.
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